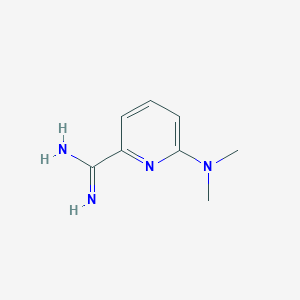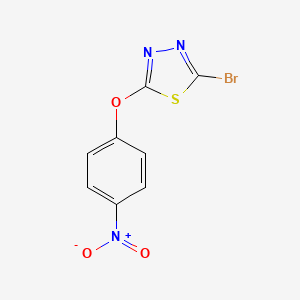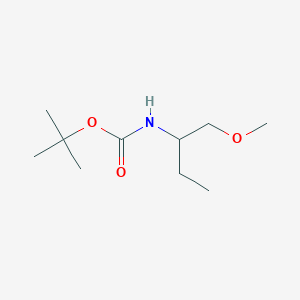![molecular formula C6H8ClNO2S B1375276 [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1466482-26-7](/img/structure/B1375276.png)
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride: is an organic compound with the molecular formula C7H8ClNO2S. It is a colorless, crystalline solid that is used as a chemical intermediate in the synthesis of various other compounds. This compound is notable for its unique structure, which includes a cyclopropyl ring and a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis.
Mécanisme D'action
Target of Action
It’s known that this compound is used in the field of neurology research .
Biochemical Pathways
It’s known that this compound is used in neurology research, suggesting it may influence pathways related to neurotransmission .
Result of Action
As it’s used in neurology research, it may have effects on neuronal cells or neurotransmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyanomethyl chloride to yield the final product. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides: Produced through reduction reactions.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamides, which are important intermediates in pharmaceutical chemistry.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable sulfonamide linkages makes it valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it a versatile reagent for various industrial applications.
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: A simpler analog that lacks the cyclopropyl and cyanomethyl groups.
Cyclopropylmethanesulfonyl Chloride: Similar structure but without the cyanomethyl group.
Cyanomethylmethanesulfonyl Chloride: Lacks the cyclopropyl ring.
Uniqueness: The presence of both the cyclopropyl ring and the cyanomethyl group in [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride provides unique reactivity and stability compared to its simpler analogs. This makes it a valuable reagent in organic synthesis, offering more versatility in the types of reactions it can undergo and the products it can form.
Propriétés
IUPAC Name |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSNHBXTQMXSJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)




![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)
![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)



